Product packaging for Lysyl-tyrosyl-lysine acetate(Cat. No.:)

Lysyl-tyrosyl-lysine acetate

Cat. No.: B13393136
M. Wt: 437.5 g/mol
InChI Key: WINFHLHJTRGLCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context and Initial Characterization as a Model Peptide

While the precise first synthesis of Lysyl-tyrosyl-lysine is not extensively documented in readily available literature, its use as a research tool appears in studies dating back to the early 1990s. A 1991 study, for instance, utilized this tripeptide to investigate stacking interactions with DNA, highlighting its early application in understanding peptide-nucleic acid binding. sigmaaldrich.com

The initial characterization of Lysyl-tyrosyl-lysine as a model peptide stemmed from its utility in a variety of biophysical and biochemical studies. Researchers have employed it to explore the effects of neighboring amino acid residues on the oxidative stability of tyrosine. researchgate.net Such studies are crucial for understanding protein degradation pathways. Furthermore, it has been instrumental as a model for investigating free radical oxidation and electron capture mechanisms, fundamental processes in cellular damage and signaling. sigmaaldrich.com Its ability to induce nicks at apurinic/apyrimidinic sites in circular DNA also established its role in DNA damage and repair studies. sigmaaldrich.com

Broadening Research Horizons: From Basic Mechanisms to Complex Biological Roles

The application of Lysyl-tyrosyl-lysine acetate (B1210297) has expanded significantly from its initial use in fundamental studies to more complex biological inquiries, most notably in the field of enzymology. The tripeptide has become an important model in the study of lysyl oxidase (LOX), a copper-dependent enzyme crucial for the cross-linking of collagen and elastin (B1584352) in the extracellular matrix. imrpress.comscispace.com

A key area of this research is the investigation of the lysyl tyrosylquinone (LTQ) cofactor, which is essential for the catalytic activity of lysyl oxidase. imrpress.comnih.gov The LTQ cofactor is formed through the post-translational modification of a tyrosine and a lysine (B10760008) residue within the enzyme. nih.govebi.ac.uk Model compounds, including those conceptually related to Lysyl-tyrosyl-lysine, have been synthesized to study the formation and function of this unique cofactor. nih.gov These studies are vital for understanding the normal development and maintenance of tissues like skin, bones, and the aorta. imrpress.comscispace.com

Moreover, dysregulation of lysyl oxidase activity and the LTQ cofactor has been implicated in various diseases, including fibrosis and cancer. imrpress.com Consequently, Lysyl-tyrosyl-lysine and related model compounds serve as valuable tools in research aimed at understanding these pathological processes and developing potential therapeutic interventions.

Chemical and Physical Properties

Below are tables detailing some of the key chemical and physical properties of Lysyl-tyrosyl-lysine acetate.

General Properties
PropertyValue
Amino Acid SequenceLys-Tyr-Lys
AppearanceWhite to off-white powder
Storage Temperature−20°C
Chemical Identifiers and Formula
Identifier/FormulaValue
Empirical Formula (Hill Notation)C₂₁H₃₅N₅O₅ · xC₂H₄O₂
Molecular Weight (free base)437.53
MDL NumberMFCD00079406
PubChem Substance ID24896335

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H35N5O5 B13393136 Lysyl-tyrosyl-lysine acetate

Properties

IUPAC Name

6-amino-2-[[2-(2,6-diaminohexanoylamino)-3-(4-hydroxyphenyl)propanoyl]amino]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H35N5O5/c22-11-3-1-5-16(24)19(28)26-18(13-14-7-9-15(27)10-8-14)20(29)25-17(21(30)31)6-2-4-12-23/h7-10,16-18,27H,1-6,11-13,22-24H2,(H,25,29)(H,26,28)(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WINFHLHJTRGLCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H35N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Structural and Conformational Analysis of Lysyl Tyrosyl Lysine Acetate

High-Resolution X-ray Crystallography Insights

While a crystal structure for isolated Lysyl-tyrosyl-lysine acetate (B1210297) is not publicly available, the structure of the Lys-Tyr-Lys (KYK) tripeptide has been determined in complex with the Oligo-peptide binding protein (OppA) at a resolution of 1.8 Å (PDB entry: 1B58). pdbj.org This provides invaluable, high-resolution data on the bound conformation of the tripeptide.

The backbone conformation of a peptide is defined by the torsional angles phi (φ) and psi (ψ) of each amino acid residue. In the crystal structure of Lys-Tyr-Lys bound to OppA, the tripeptide adopts a relatively extended conformation. The backbone torsional angles for each residue in the chain are detailed in the table below. pdbj.org These values indicate that the peptide backbone resides in the β-pleated sheet region of the Ramachandran plot. nih.gov A similar β-sheet conformation has been observed for the backbone of the related tripeptide L-lysyl-L-tyrosyl-L-serine. nih.gov

ResiduePhi (φ)Psi (ψ)
Lysine (B10760008) (1)-138.8°141.4°
Tyrosine (2)-110.5°120.3°
Lysine (3)-143.9°148.8°

Data extracted from PDB entry 1B58. pdbj.org

The side chains of the amino acid residues in Lys-Tyr-Lys exhibit significant conformational flexibility, which is described by a series of dihedral angles (χ). The conformation of the two lysine side chains in the OppA-bound structure is g+tg+t, a conformation not previously observed for lysine residues. nih.gov The tyrosine side-chain conformation is also well-defined within the binding pocket. The specific dihedral angles for the side chains are presented below.

Residueχ1χ2χ3χ4χ5
Lysine (1)-175.4°178.1°-179.9°179.5°-
Tyrosine (2)-173.8°92.2°---
Lysine (3)-176.9°179.0°-178.8°178.7°-

Data extracted from PDB entry 1B58. pdbj.org

In the solid state and at physiological pH, peptides typically exist as zwitterions, where the N-terminal amino group is protonated (-NH3+) and the C-terminal carboxyl group is deprotonated (-COO-). vanderbilt.edumsu.edu For Lysyl-tyrosyl-lysine, the side chains of the two lysine residues also carry positive charges at their ε-amino groups. In the crystal structure of the related L-lysyl-L-tyrosyl-L-serine acetate, the peptide is observed in a zwitterionic form with positive charges on both the N-terminal and the ε-amino groups of lysine. nih.gov One of the carboxylic groups carries a negative charge, while the other is protonated. nih.gov Computational studies on gas-phase peptides suggest that internal solvation through hydrogen bonding and salt bridges can stabilize zwitterionic states, even in the absence of a solvent. nih.gov The acetate counter-ion in Lysyl-tyrosyl-lysine acetate would further stabilize the positive charges on the lysine residues and the N-terminus through electrostatic interactions.

In the absence of a crystal structure for isolated this compound, insights into its potential intermolecular interactions can be drawn from the OppA-bound structure and the crystal structure of L-lysyl-L-tyrosyl-L-serine acetate. pdbj.orgnih.gov Within the OppA binding protein, the Lys-Tyr-Lys tripeptide forms an extensive network of hydrogen bonds with the protein residues. pdbj.org

Complementary Spectroscopic Approaches (e.g., Nuclear Magnetic Resonance)

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable information about the conformation of peptides in solution. A 500 MHz proton NMR study of Lys-Tyr-Lys binding to a tetradeoxynucleotide showed that upon binding, the tyrosine ring protons shifted upfield, indicating a stacking interaction between the tyrosine aromatic ring and the base pairs of the DNA. wiley.com This study also demonstrated that the binding is stabilized by electrostatic interactions between the lysine side chains and the phosphate (B84403) backbone of the DNA. wiley.com Further NMR studies on peptides containing lysine and tyrosine have been used to determine their conformation and the ionization states of their side chains in solution. copernicus.orgportlandpress.com These studies highlight the flexibility of the peptide backbone and side chains in solution, which can adopt different conformations depending on the environment.

Mechanistic Dissection of Lysyl Tyrosyl Lysine Acetate Interactions with Nucleic Acids

Utilization in Uracil (B121893) DNA Glycosylase-Assisted Uracil Quantification

Lysyl-tyrosyl-lysine acetate (B1210297) plays a crucial role in a method for quantifying uracil in DNA, a process that is often assisted by the enzyme uracil DNA glycosylase (UDG). sigmaaldrich.comsigmaaldrich.com UDG is a key enzyme in the base excision repair (BER) pathway, responsible for recognizing and removing uracil bases from DNA. nih.govclinicsinoncology.com Uracil can arise in DNA through the deamination of cytosine, a common form of DNA damage. nih.govclinicsinoncology.com

The quantification method involves the enzymatic action of UDG to excise the uracil base, creating an apurinic/apyrimidinic (AP) site. sigmaaldrich.comnih.gov Following the creation of the AP site, Lysyl-tyrosyl-lysine acetate is utilized to induce a nick or break in the DNA backbone at this specific location. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com This tripeptide's ability to selectively cleave the DNA strand at the AP site allows for the quantification of the initial number of uracil bases present in the DNA sample. This technique has been particularly useful in studies investigating the photochemical production of uracil in DNA. sigmaaldrich.com

Tripeptide-Induced Nicking at Apurinic/Apyrimidinic Sites in DNA

A significant biochemical action of Lysyl-tyrosyl-lysine is its ability to induce nicks at apurinic/apyrimidinic (AP) sites in both supercoiled and relaxed circular DNA. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.comnih.gov AP sites are lesions in DNA that lack a purine (B94841) or pyrimidine (B1678525) base. This nicking activity is specific to AP sites, as the tripeptide does not hydrolyze native, undamaged DNA. nih.gov

The mechanism of this cleavage is believed to occur through β-elimination, a chemical reaction that breaks the phosphodiester bond in the DNA backbone. nih.gov This is supported by the finding that when AP sites are chemically reduced, they are no longer substrates for the tripeptide, indicating the necessity of the aldehyde group present at the open-ring AP site for the reaction to proceed. nih.gov The resulting termini from this nicking action are a 3'-hydroxyl and a 5'-phosphoryl group. nih.gov Research has also indicated that single-stranded regions of DNA may be better recognition sites for the tripeptide, as relaxed depurinated DNA is a less effective substrate. nih.gov The efficiency of this nicking activity is dependent on ionic strength. nih.gov

PropertyDescription
Substrate Apurinic/Apyrimidinic (AP) sites in DNA
Mechanism β-elimination
Products 3'-hydroxyl and 5'-phosphoryl termini
Ionic Strength Dependence Nicking activity is influenced by ionic strength.

Specificity of DNA Modification by Aromatic Residue-Containing Peptides

The presence of an aromatic residue, in this case, tyrosine, situated between two basic lysine (B10760008) residues is crucial for the specific DNA interaction and modification capabilities of Lysyl-tyrosyl-lysine. nih.govnih.gov Studies comparing tripeptides with and without aromatic residues have demonstrated the importance of the aromatic component. nih.gov

Tripeptides such as Lys-Trp-Lys and Lys-Tyr-Lys are significantly more efficient at nicking DNA at AP sites compared to tripeptides lacking an aromatic residue, like Lys-Ala-Lys. nih.gov While peptides without aromatic residues can still nick apurinic DNA, their efficiency is much lower. nih.gov The incorporation of aromatic residues into polylysine (B1216035) chains has been shown to increase the binding affinity of the polypeptide to DNA. nih.gov Specifically, copolymers containing tyrosine exhibited a continuous increase in affinity for DNA as the ratio of tyrosine to lysine was raised. nih.gov This suggests that the aromatic ring of tyrosine contributes to the binding and recognition of the DNA structure, particularly at lesion sites. The interaction is likely facilitated by stacking interactions between the aromatic ring of the peptide and the DNA bases.

Contributions to Understanding DNA Damage and Repair Pathways

The study of this compound and its interactions with DNA has provided valuable insights into the fundamental processes of DNA damage and repair. smolecule.com By mimicking the action of certain DNA repair enzymes, specifically AP endonucleases, this tripeptide serves as a model compound to investigate the mechanisms of strand cleavage at AP sites. nih.govsmolecule.com

AP sites are one of the most common types of DNA damage, and their efficient repair is critical for maintaining genomic integrity. nih.gov The ability of Lysyl-tyrosyl-lysine to specifically recognize and cleave these sites helps to elucidate the chemical requirements and structural features necessary for this type of reaction. nih.gov This understanding is fundamental to the broader field of DNA repair, which encompasses multiple pathways such as Base Excision Repair (BER), Nucleotide Excision Repair (NER), and others that protect cells from the constant threat of genotoxic insults. clinicsinoncology.commdpi.com The specific chemical interactions of Lysyl-tyrosyl-lysine with damaged DNA contribute to the knowledge base that informs the development of therapeutic strategies targeting DNA repair pathways in various diseases. clinicsinoncology.comnih.gov

Investigations into Free Radical Oxidation and Electron Capture Mechanisms of Lysyl Tyrosyl Lysine Acetate

Elucidation of Peptide Oxidation Pathways

The oxidation of the Lys-Tyr-Lys peptide proceeds through distinct pathways, primarily dictated by the oxidizing agent and environmental conditions. Two major non-enzymatic pathways investigated are photo-oxidation and metal-catalyzed oxidation. nih.govresearchgate.net

In the presence of light and under alkaline conditions, the peptide undergoes photo-oxidation, which follows zero-order kinetics. nih.govresearchgate.net This process is initiated by the absorption of light by the tyrosine residue, which can lead to the formation of radical species and subsequent degradation products. d-nb.info

Alternatively, in the presence of hydrogen peroxide and transition metal ions such as copper (Cu²⁺), Lys-Tyr-Lys is subject to metal-catalyzed oxidation. researchgate.netnih.gov This reaction pathway follows first-order kinetics and typically occurs at a neutral pH. nih.govresearchgate.net The metal ions act as catalysts, facilitating the generation of reactive oxygen species (ROS), like the hydroxyl radical (•OH), from hydrogen peroxide. d-nb.info These highly reactive species then attack the tyrosine residue.

A specific and biologically significant oxidation pathway involving both lysine (B10760008) and tyrosine residues is the enzymatic formation of Lysine tyrosylquinone (LTQ). imrpress.com This process occurs within the active site of copper-dependent lysyl oxidase enzymes. researchgate.netucdavis.edu The reaction involves the copper-catalyzed oxidation of a specific tyrosine residue to a quinone, which then covalently cross-links with a nearby lysine residue. imrpress.comresearchgate.net This self-processing reaction is crucial for the catalytic activity of lysyl oxidases, which play a vital role in the cross-linking of extracellular matrix proteins like collagen and elastin (B1584352). imrpress.comucdavis.edu

Impact of Adjacent Amino Acid Residues on Oxidative Stability

The amino acids adjacent to the tyrosine residue significantly modulate its oxidative stability. In Lys-Tyr-Lys, the two flanking lysine residues, which are positively charged at physiological pH, exert a profound influence. researchgate.netlibretexts.org

Studies comparing Lys-Tyr-Lys to other model peptides, such as those with neutral (Gly-Tyr) or negatively charged (Glu-Tyr) adjacent residues, reveal a dual role for the lysine residues. nih.govresearchgate.net

Metal-Catalyzed Oxidation : The positively charged lysine side chains tend to disfavor metal-catalyzed oxidation. researchgate.netnih.gov This is attributed to electrostatic repulsion between the positive charges of the peptide and the catalytic metal ions (e.g., Cu²⁺), which hinders the formation of the metal-peptide complex necessary for the reaction to proceed. researchgate.net In contrast, adjacent negatively charged residues, like glutamate, accelerate this form of oxidation by attracting metal ions. nih.govresearchgate.net

Photo-Oxidation : Conversely, the positively charged environment created by the lysine residues can enhance the rate of photo-oxidation under certain conditions. researchgate.net This effect is linked to the perturbation of the pKa of the tyrosine's phenolic group. researchgate.netnih.gov The neighboring positive charges lower the pKa of the tyrosine, increasing the population of the more reactive deprotonated phenolate (B1203915) anion at a given pH, thereby accelerating the photo-oxidation rate. researchgate.netlsuhsc.edu

Influence of Solution Environment and pH on Oxidation Kinetics

The kinetics of tyrosine oxidation in Lys-Tyr-Lys are highly dependent on the solution's environment, particularly its pH. researchgate.netnih.gov

The rate of photo-oxidation is strongly correlated with pH. researchgate.net As the pH increases, especially into the alkaline range, the phenolic hydroxyl group of the tyrosine residue (pKa ~10) becomes deprotonated. libretexts.orgaston.ac.uk The resulting phenolate anion is a much stronger electron donor and is significantly more susceptible to oxidation than the protonated form. aston.ac.uk Consequently, the rate of photo-oxidation for Lys-Tyr-Lys and related tyrosyl peptides increases at higher pH values. nih.govresearchgate.net

For metal-catalyzed oxidation, which is typically studied at neutral pH, the reaction follows first-order kinetics. nih.govresearchgate.net The rate is influenced by the concentration of both the hydrogen peroxide and the metal catalyst. researchgate.net Other environmental factors also play a role; the rate of photo-oxidation is affected by the intensity of the light exposure and the amount of dissolved oxygen available in the solution. researchgate.netnih.gov

Exploring Electron Capture Mechanisms by Hydrated Peptides

The tripeptide Lys-Tyr-Lys has served as a model system for investigating the fundamental mechanisms of electron capture dissociation (ECD), a key technique in mass spectrometry for peptide sequencing. nih.govacs.orgnih.gov Studies on diprotonated Lys-Tyr-Lys ions solvated with a varying number of water molecules have provided critical insights into how the immediate environment affects fragmentation. nih.govnih.gov

When a low-energy electron is captured by a hydrated, diprotonated Lys-Tyr-Lys ion, the majority of the energy released upon neutralization—known as the recombination energy (RE)—is deposited into the internal modes of the peptide ion. nih.govacs.org For peptide ions solvated with 12 to 25 water molecules, this energy deposition results primarily in the evaporation of a number of water molecules, rather than immediate fragmentation of the peptide backbone. nih.govnih.gov Through this "ion nanocalorimetry" technique, the recombination energy for Lys-Tyr-Lys was experimentally determined to be approximately 4.3 eV, which corresponds to the energy required to evaporate an average of 10.7 water molecules. nih.govnih.gov This value is considered a lower limit for the unsolvated ion. acs.orgnih.gov

The water molecules also exert a "caging" effect, which alters the fragmentation pathways. nih.govnih.gov The propensity for losing an H atom or an ammonia (B1221849) molecule from the precursor ion changes dramatically with the degree of hydration, a change attributed to the physical caging by the solvent shell. acs.orgnih.gov

For precursors with fewer water molecules (<11), the internal energy can be precisely controlled by the number of attached water molecules, allowing for the determination of appearance energies for various fragment ions. nih.govacs.org This has provided the first experimental measurements of the energy required to form specific fragment ions during the ECD of a multiply charged peptide. nih.gov

Elucidating Biochemical and Cellular Interactions of Lysyl Tyrosyl Lysine Acetate

Modulation of Enzymatic Activities and Protein Function

The tripeptide Lysyl-tyrosyl-lysine, as an acetate (B1210297) salt, possesses structural motifs—specifically the primary amine groups of lysine (B10760008) and the phenolic group of tyrosine—that suggest potential interactions with various enzymes, thereby modulating their activity and function.

Interactions with Uracil (B121893) DNA Glycosylase

Uracil DNA Glycosylase (UDG) is a critical enzyme in the base excision repair (BER) pathway, responsible for recognizing and removing uracil from DNA. The catalytic mechanism of UDG involves flipping the uracil base out of the DNA helix and into a specific active site pocket for cleavage of the N-glycosidic bond.

While direct studies on the interaction between Lysyl-tyrosyl-lysine acetate and UDG are not extensively documented in publicly available research, the structural characteristics of the peptide's constituent amino acids are relevant to enzyme inhibition principles. The lysine residues offer positive charges that could interact with negatively charged regions on the enzyme surface. More significantly, amino acid residues like tyrosine are known to be involved in the active sites of various enzymes, and their side chains can participate in crucial hydrogen bonding or hydrophobic interactions. acs.orgnih.gov In some enzyme-inhibitor contexts, tyrosine residues play a key role in establishing isoform selectivity through their mobility and hydrogen-bonding capacity. acs.org Irreversible enzyme inhibitors can form covalent adducts with nucleophilic side chains, which include the hydroxyl group of tyrosine. wikipedia.org Therefore, it is plausible that a peptide containing tyrosine could interact with the DNA binding channel or the uracil-binding pocket of UDG, potentially interfering with its function.

Lysyl-tRNA Synthetase (KRS) Related Activities and Secreted Forms

Lysyl-tRNA Synthetase (KRS) is an essential enzyme that catalyzes the attachment of lysine to its cognate tRNA, a fundamental step in protein synthesis. Beyond this canonical role, human KRS is known to be a component of a stable multi-tRNA synthetase complex (MSC) and can be secreted from the cell to function as a signaling molecule, particularly in the immune system. When secreted, KRS can act as a pro-inflammatory cytokine, triggering responses in cells like macrophages.

The relationship between this compound and KRS is centered on the enzyme's primary substrate, lysine. The "Lysyl" components of the tripeptide are of key interest. Extracellular signaling functions of KRS could theoretically be influenced by lysine-containing peptides. While the precise effect of this compound on KRS activity or its non-canonical functions has not been detailed in available literature, the presence of lysine residues suggests a potential for interaction with the enzyme's active site or other regulatory domains.

Post-Translational Lysine Acetylation as a Regulatory Mechanism

Lysine acetylation is a reversible post-translational modification that neutralizes the positive charge of the lysine's epsilon-amino group. This modification is a pivotal regulatory mechanism for thousands of proteins in eukaryotes and prokaryotes, influencing protein stability, localization, enzymatic activity, and protein-protein interactions. nih.govfrontiersin.org This process is dynamically controlled by two families of enzymes: Lysine Acetyltransferases (KATs) and Lysine Deacetylases (KDACs).

Lysine Acetyltransferases (KATs) catalyze the transfer of an acetyl group from the cofactor acetyl-coenzyme A (acetyl-CoA) to the ε-amino group of a lysine residue. nih.gov KATs are generally grouped into three major families based on sequence homology and structure: GNAT (Gcn5-related N-acetyltransferase), p300/CBP, and MYST (named after its founding members MOZ, Ybf2/Sas3, Sas2, and Tip60). nih.govnih.govresearchgate.netcngb.orgfrontiersin.orgresearchgate.net

The catalytic mechanism for these families generally involves a direct nucleophilic attack. nih.govnih.gov For the GNAT and MYST families, a conserved glutamate residue in the active site acts as a general base, deprotonating the lysine's ε-amino group. nih.govresearchgate.net This enhances the nucleophilicity of the lysine, which then attacks the carbonyl carbon of acetyl-CoA, leading to the transfer of the acetyl group. researchgate.netresearchgate.net The p300/CBP family employs a distinct "hit-and-run" (Theorell-Chance) mechanism, where a stable ternary complex is not formed; instead, the protein substrate interacts transiently with the pre-formed enzyme-acetyl-CoA complex for the acetyl transfer to occur. frontiersin.orgnih.govacs.orgacs.org

Table 1: Major Families of Lysine Acetyltransferases (KATs)

FamilyKey MembersCatalytic MechanismPrimary Substrates
GNAT Gcn5, PCAFDirect Attack (Glutamate as general base)Histones (H3), Transcription Factors
p300/CBP p300, CBPTheorell-Chance ("Hit-and-Run")Histones (all core), Non-histone proteins
MYST MOZ, MORF, Tip60, MOFDirect Attack (Glutamate as general base)Histones (H4), Transcription Factors

The removal of acetyl groups from lysine residues is catalyzed by Lysine Deacetylases (KDACs), also known as Histone Deacetylases (HDACs). These enzymes are crucial for restoring the positive charge on lysine and are broadly classified into two main groups based on their catalytic mechanism.

The "classical" zinc-dependent HDACs are divided into Class I (HDAC1, 2, 3, 8), Class II (subdivided into IIa and IIb), and Class IV (HDAC11). nih.govresearchgate.netwikipedia.org These enzymes utilize a zinc ion in their active site to activate a water molecule, which then acts as a nucleophile to hydrolyze the amide bond of the acetyl-lysine, releasing acetate and lysine. nih.govresearchgate.netnih.govmdpi.comresearchgate.net Their substrate specificity can be complex, with Class I enzymes primarily located in the nucleus and acting on a wide range of histone and non-histone proteins, while Class II HDACs can shuttle between the nucleus and cytoplasm. nih.govwikipedia.orgoup.com

The Class III deacetylases, known as sirtuins (SIRT1-7), are mechanistically distinct. wikipedia.org They require the cofactor nicotinamide adenine dinucleotide (NAD+) for their activity. wikipedia.orgacs.orgnih.gov The deacetylation reaction catalyzed by sirtuins involves the transfer of the acetyl group from the lysine residue to the ADP-ribose moiety of NAD+, which is then cleaved to yield O-acetyl-ADP-ribose, nicotinamide, and the deacetylated lysine. nih.govresearchgate.netresearchgate.net

Table 2: Classification of Lysine Deacetylases (HDACs/Sirtuins)

ClassMembersCofactorMechanismPrimary Localization
Class I HDAC1, 2, 3, 8Zn²⁺Water-dependent hydrolysisNucleus
Class IIa HDAC4, 5, 7, 9Zn²⁺Water-dependent hydrolysisNucleus/Cytoplasm
Class IIb HDAC6, 10Zn²⁺Water-dependent hydrolysisPrimarily Cytoplasm
Class III SIRT1-7NAD⁺NAD⁺-dependent deacetylationNucleus, Cytoplasm, Mitochondria
Class IV HDAC11Zn²⁺Water-dependent hydrolysisNucleus

In addition to enzyme-catalyzed reactions, lysine acetylation can occur non-enzymatically. frontiersin.orgnih.gov This chemical modification is driven by the presence of highly reactive acetyl-donating metabolites, primarily acetyl-CoA and, in bacteria, acetyl phosphate (B84403). frontiersin.orgresearchgate.netfrontiersin.orgnih.gov The reaction is favored under specific conditions, such as high concentrations of these metabolites and an alkaline pH, which increases the deprotonation of the lysine's amino group, making it a more potent nucleophile. researchgate.netnih.gov

This non-enzymatic process is particularly significant in cellular compartments with high metabolic activity and elevated pH, such as the mitochondrial matrix. nih.govnih.gov The accumulation of non-enzymatic acetylation can be considered a form of "carbon stress" and has been linked to cellular aging and metabolic regulation. nih.govfrontiersin.orgnih.gov While it lacks the specificity of enzymatic acetylation, its widespread occurrence suggests it is a biologically significant process that contributes to the global "acetylome" of the cell, potentially altering the function of numerous proteins involved in metabolism and other core processes. ethz.chresearchgate.netbohrium.com

Table 3: Comparison of Enzymatic and Non-Enzymatic Acetylation

FeatureEnzymatic AcetylationNon-Enzymatic Acetylation
Catalyst Lysine Acetyltransferases (KATs)None (chemical reaction)
Acetyl Donor Acetyl-CoAAcetyl-CoA, Acetyl Phosphate
Specificity High (specific lysine residues on target proteins)Low (dependent on lysine accessibility and local environment)
Regulation Tightly regulated by cellular signaling pathwaysDriven by metabolite concentration and pH
Biological Role Precise control of protein function, gene expressionGlobal regulation, metabolic sensing, cellular stress
Consequences for Gene Expression, Translation, and Metabolic Homeostasis

The tripeptide Lysyl-tyrosyl-lysine, by virtue of its constituent amino acids, is intrinsically linked to cellular processes that govern metabolic balance, protein synthesis, and gene regulation. The presence of lysine residues is particularly significant due to their susceptibility to post-translational modifications, most notably acetylation, which plays a critical role in modulating protein function and cellular signaling. nih.govcreative-proteomics.com

Lysine acetylation, the transfer of an acetyl group from acetyl-coenzyme A to the ε-amino group of a lysine residue, is a key regulatory mechanism. nih.gov This modification can neutralize the positive charge of the lysine side chain, potentially altering protein structure, interactions, and function. nih.gov In the context of gene expression, the acetylation of lysine residues on histone proteins is a well-established epigenetic mark associated with the regulation of gene transcription. creative-proteomics.com

Beyond epigenetics, lysine acetylation has a widespread impact on metabolic homeostasis. Research has revealed that numerous enzymes involved in key metabolic pathways—including glycolysis, gluconeogenesis, the tricarboxylic acid (TCA) cycle, and fatty acid metabolism—are acetylated. nih.gov This modification can directly influence the stability and activity of these metabolic enzymes. nih.gov The state of enzyme acetylation often changes in response to the availability of nutrients, indicating a physiological role for this modification in coordinating metabolic pathways to match cellular energy status. nih.gov

Furthermore, lysine plays a role in signaling pathways that regulate protein translation. The mTORC1 signaling pathway, a central regulator of cell growth, is activated by lysine through the lysosomal transporter SLC38A9. creative-proteomics.com Activation of mTORC1 promotes the biosynthesis of ribosomes and protein translation, while simultaneously inhibiting autophagy-related genes. creative-proteomics.com Therefore, the availability of lysine can directly influence the rate of protein synthesis, a fundamental aspect of cellular homeostasis.

Table 1: Influence of Lysine on Cellular Processes

Cellular Process Role of Lysine Regulatory Mechanism
Gene Expression A major site for epigenetic modifications on histones. creative-proteomics.com Acetylation and methylation of the ε-amino group regulate chromatin structure and gene accessibility. creative-proteomics.com
Metabolic Homeostasis Component of metabolic enzymes subject to regulation. nih.gov Acetylation of lysine residues can alter enzyme activity and stability in response to nutrient availability. nih.gov

| Protein Translation | Activates the mTORC1 signaling pathway. creative-proteomics.com | Lysine sensing via SLC38A9 activates mTORC1, promoting ribosome biogenesis and protein synthesis. creative-proteomics.com |

Coordination Chemistry with Metal Ions (e.g., Cu(II))

Peptides containing lysine and tyrosine residues can participate in coordination chemistry with metal ions, such as copper(II) (Cu(II)). The coordination process is influenced by the peptide's amino acid composition, sequence, and the pH of the solution. The interaction between Cu(II) and peptides often involves nitrogen and oxygen atoms from the amino acid side chains, the peptide backbone amide groups, and the terminal amino and carboxyl groups. nih.gov

Studies on pseudopeptides and other lysine-containing peptides demonstrate that they can form stable complexes with Cu(II). The coordination typically begins at a pH of around 4.0, leading to the formation of mononuclear species. nih.gov In many cases, the amine groups and amide nitrogen atoms are the primary donors for the metal ion. nih.gov For instance, research on the tripeptide glycyl-L-histidyl-L-lysine shows its ability to compete with albumin for binding Cu(II) at physiological pH, highlighting the potential for such peptides to play a role in the transport of metal ions. nih.gov

The coordination sphere of the Cu(II) ion can change with increasing pH. Spectroscopic analysis often reveals shifts in maximum absorption wavelengths as different donor atoms from the peptide coordinate with the metal ion. nih.gov For example, at higher pH values, deprotonation of an amide nitrogen can lead to its coordination with the Cu(II) ion, replacing another group in the coordination sphere. nih.gov This results in the formation of various complex species with distinct stability constants.

Table 2: General Characteristics of Peptide-Cu(II) Coordination

Parameter Description
Initiation pH Coordination with Cu(II) ions typically begins at a pH of approximately 4.0. nih.gov
Donor Atoms Primary coordination sites include amine groups, amide nitrogens, and carboxyl groups. nih.gov
Complex Species Multiple mononuclear species can be formed, with their distribution being pH-dependent. nih.govnih.gov

| Spectroscopic Evidence | Changes in the coordination sphere are observed through variations in UV-Vis and other spectroscopic methods. nih.gov |

Mechanisms of Cellular Uptake and Intracellular Fate of Peptides

Characterization of Transporter-Mediated Cellular Entry

The cellular uptake of peptides like Lysyl-tyrosyl-lysine can be mediated by specific transporter proteins. Given its cationic nature due to the lysine residues, its uptake is likely to involve transporters responsible for basic amino acids. Studies on L-lysine transport in various cell types have identified carrier-mediated systems. nih.govnih.gov

In rat intestinal brush border membrane vesicles, L-lysine transport is shown to be a carrier-mediated process that is not significantly dependent on sodium. nih.gov This transport system is stereospecific and can be inhibited by other basic amino acids. nih.gov In contrast, studies with rat renal brush border membranes have documented both sodium-dependent and sodium-independent electrogenic uptake mechanisms for L-lysine. nih.gov The sodium-dependent pathway is specifically stimulated by sodium, while the sodium-independent pathway proceeds via an electroneutral mechanism. nih.gov These findings suggest that the cellular entry of lysine-containing peptides may involve a family of amino acid transporters with varying ion dependencies and tissue distributions.

Endocytic Pathways and Intracellular Trafficking

In addition to transporter-mediated entry, larger peptides and charged molecules can be internalized through endocytic pathways. For cationic peptides, this process is often initiated by electrostatic interactions with the negatively charged cell surface. Research on poly-l-lysine (PLL) dendrimers, which are polymers of lysine, provides insight into the potential endocytic mechanisms. nih.gov

The uptake of PLL dendrimers has been shown to be highly dependent on cholesterol- and dynamin-mediated endocytosis, as well as macropinocytosis. nih.gov These pathways involve the invagination of the plasma membrane to form vesicles that engulf extracellular material. Once internalized, these vesicles traffic through the endosomal system. Studies have demonstrated that internalized PLL dendrimers are transported to endosomes and subsequently to lysosomes. nih.gov Lysosomes are acidic organelles containing hydrolytic enzymes, where internalized peptides can be degraded. The trafficking to these compartments is a critical aspect of the peptide's intracellular fate and determines its potential to interact with other cellular components. nih.gov

Table 3: Potential Cellular Uptake and Trafficking Mechanisms

Mechanism Description Key Features
Transporter-Mediated Entry Utilizes specific carrier proteins for amino acids. nih.govnih.gov Can be sodium-dependent or -independent; stereospecific; subject to competitive inhibition. nih.govnih.gov
Endocytosis Internalization via membrane vesiculation. nih.gov Involves pathways such as macropinocytosis and cholesterol-dependent endocytosis. nih.gov

| Intracellular Trafficking | Movement within the cell after uptake. nih.gov | Typically involves trafficking through the endo-lysosomal pathway, leading to degradation in lysosomes. nih.govnih.gov |

Involvement in Cellular Signaling Pathways

Investigation of Reactive Oxygen Species (ROS)-Mediated Signal Transduction

Reactive oxygen species (ROS), once viewed solely as harmful byproducts of metabolism, are now recognized as important signaling molecules that regulate a variety of cellular processes. nih.govnih.gov ROS can modulate intracellular signaling pathways through the reversible oxidation of specific and reactive cysteine residues on target proteins, which in turn alters their enzymatic activity. nih.gov

Several key signaling pathways are known to be regulated by ROS, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. mdpi.com For example, in the Ask1 signaling pathway, oxidative stress leads to the oxidation of thioredoxin (Trx), causing it to dissociate from Ask1. This dissociation frees Ask1 to activate its downstream targets. nih.gov In this context, Trx acts as a sensor of intracellular oxidants and a regulator of redox signaling. nih.gov Similarly, ROS can activate the NF-κB pathway by promoting the phosphorylation of its inhibitory proteins, leading to the transcription of NF-κB target genes involved in inflammation and cell survival. While the direct interaction of this compound with ROS signaling is not fully characterized, peptides can be targets of ROS-mediated modifications or could potentially influence cellular redox balance, thereby indirectly affecting these signaling cascades.

Table 4: Overview of ROS-Mediated Signaling

Signaling Pathway Mechanism of ROS Involvement Downstream Effects
MAPK Pathway (e.g., Ask1) Oxidation of regulatory proteins like Thioredoxin (Trx) leads to the activation of downstream kinases. nih.gov Regulation of cell division, proliferation, apoptosis, and stress responses.

| NF-κB Pathway | ROS can induce the phosphorylation of NF-κB inhibitors (IκBs), leading to their degradation. | Translocation of NF-κB to the nucleus and transcription of genes related to inflammation and cell survival. mdpi.com |

Based on a comprehensive review of publicly available scientific literature, there is currently no specific research data on the direct effects of the chemical compound "this compound" on the regulation of gene expression.

Therefore, it is not possible to provide a detailed and scientifically accurate article on the "Peptide-Mediated Regulation of Gene Expression" by this specific tripeptide, as per the user's request for thorough and informative content based on research findings.

General information on how peptides can influence gene expression exists, and the individual amino acids—lysine and tyrosine—are known to play roles in various cellular processes that can affect gene regulation. Lysine, for instance, is a key target for post-translational modifications such as acetylation and methylation, which are fundamental to the epigenetic regulation of gene expression. Tyrosine is crucial in signaling pathways that can lead to changes in the activity of transcription factors.

However, without specific studies on the complete tripeptide "this compound," any discussion of its role in gene expression would be speculative and would not meet the required standards of scientific accuracy and detail, including the generation of data tables based on research findings.

Synthetic Strategies and Advanced Peptide Design Utilizing Lysyl Tyrosyl Lysine Acetate Scaffolds

Optimization of Chemical Synthesis Methodologies (e.g., Solid-Phase Peptide Synthesis)

The primary method for synthesizing peptides like Lysyl-tyrosyl-lysine (KYK) is Solid-Phase Peptide Synthesis (SPPS). This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. peptide.com The process allows for easy removal of excess reagents and byproducts by simple filtration and washing, greatly simplifying purification. nih.gov

The synthesis of a sequence containing multiple functional side chains, such as KYK, requires a robust and orthogonal protection strategy. google.com In a typical Fmoc/tBu (Fluorenylmethyloxycarbonyl/tert-butyl) strategy, the Nα-amino group of each incoming amino acid is temporarily protected by the base-labile Fmoc group. The reactive side chains of lysine (B10760008) (a primary amine) and tyrosine (a hydroxyl group) are protected with acid-labile groups to prevent unwanted side reactions during peptide chain elongation. mdpi.com Specifically, Lysine is commonly protected with a Boc (tert-butyloxycarbonyl) group, and Tyrosine with a tBu (tert-butyl) ether. mdpi.com

Optimization of SPPS for sequences like KYK focuses on several key areas:

Preventing Aggregation: Peptide sequences containing both hydrophobic (like the tyrosine aromatic ring) and charged residues can be prone to aggregation on the solid support, leading to incomplete reactions. Current time information in Bangalore, IN. Strategies to mitigate this include the use of high-boiling point, polar aprotic solvents like N,N-dimethylformamide (DMF) or greener alternatives like dimethyl sulfoxide (B87167) (DMSO) mixtures, which help to solvate the growing peptide chain effectively. pnas.org

Coupling Efficiency: The formation of the peptide bond is a critical step. High-efficiency coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), are often used to ensure the reaction goes to completion. csic.es

Microwave-Assisted SPPS: The use of microwave energy can accelerate both the deprotection and coupling steps, reducing synthesis time and potentially minimizing side reactions by providing controlled, rapid heating. nih.gov

Cleavage and Purification: After synthesis, the peptide is cleaved from the resin, and all side-chain protecting groups are removed, typically using a strong acid cocktail such as trifluoroacetic acid (TFA) with scavengers to trap reactive carbocations. nih.gov The final product, Lysyl-tyrosyl-lysine, is then purified, often by reverse-phase high-performance liquid chromatography (RP-HPLC). It is during this purification or a subsequent salt-exchange step that the trifluoroacetate (B77799) counter-ions can be replaced with acetate (B1210297) ions to yield the final Lysyl-tyrosyl-lysine acetate. google.com

Table 1: Comparison of Selected SPPS Parameters for Peptide Synthesis

Parameter Standard Approach Optimized/Alternative Approach Rationale for Optimization
Solvent N,N-Dimethylformamide (DMF) Binary mixtures (e.g., DMSO/N-Butyl Acetate) pnas.org To replace hazardous solvents and improve resin swelling and reagent solubility. pnas.org
Heating Room Temperature Microwave Induction Heating (e.g., 90°C) pnas.orgnih.gov Accelerates reaction rates, shortening synthesis time and potentially reducing aggregation. Current time information in Bangalore, IN.nih.gov
Coupling Reagent DIC/HOBt HATU/DIPEA csic.es Provides faster and more efficient coupling, crucial for sterically hindered or aggregation-prone sequences. csic.es
Side-Chain Protection (Lys) Boc group mdpi.com Mtt group mdpi.com Mtt is orthogonal to Fmoc/tBu, allowing for selective deprotection and on-resin side-chain modification. mdpi.com

Rational Design and Synthesis of Peptide Mimetics and Analogs

Rational design of peptidomimetics involves modifying the original peptide sequence to create analogs with enhanced properties such as increased stability, higher receptor affinity, or altered biological function. researchgate.netbiosyn.com The Lys-Tyr-Lys sequence is a valuable starting point for such design, as the side chains of Lysine and Tyrosine are often key pharmacophores in protein-protein interactions. americanpharmaceuticalreview.com

Strategies for designing analogs of Lys-Tyr-Lys include:

Conformational Constraint: Introducing conformational rigidity can lock the peptide into its bioactive shape, improving receptor binding and increasing resistance to enzymatic degradation. researchgate.net For peptides containing Lys and Tyr, this is often achieved through side-chain-to-side-chain cyclization, forming a covalent bridge between the lysine amine and the tyrosine ring or another residue. mdpi.comthieme-connect.com

Amino Acid Substitution: Replacing natural L-amino acids with their D-enantiomers can dramatically increase proteolytic stability, as proteases are stereospecific for L-amino acids. nih.govgoogle.com For example, a sequence like Ac-FA(D-K)YK(D-A)VK(D-E)FFAKFW(D-E)-NH2 incorporates D-amino acids to enhance stability. google.com

Backbone Modification: The peptide backbone itself can be altered to create pseudopeptides. This involves replacing standard amide bonds with isosteres that are resistant to cleavage but maintain the crucial side-chain orientations. americanpharmaceuticalreview.com

Pharmacophore Mimicry: The essential functional groups (the ε-amino groups of lysine and the phenol (B47542) of tyrosine) can be displayed on a non-peptide scaffold. americanpharmaceuticalreview.com This approach was famously used to create somatostatin (B550006) mimetics where the key D-Trp-Lys motif was presented on a glucose scaffold. americanpharmaceuticalreview.com A similar principle could be applied to the Lys-Tyr-Lys motif for targeting relevant biological systems.

Table 2: Examples of Rational Design Strategies for Lys/Tyr-Containing Peptides

Design Strategy Modification Example Intended Outcome Reference
Cyclization Amide bond formation between the Lys side chain and the C-terminus. Increased conformational rigidity, enhanced stability, and potentially altered receptor selectivity. mdpi.com
D-Amino Acid Substitution Replacing L-Lys with D-Lys in a larger peptide sequence. Increased resistance to proteolytic degradation, leading to a longer biological half-life. nih.govgoogle.com
Pharmacophore Alteration Substitution of Tyr with Tyr(OMe) in a MOG peptide analog. Modulate TCR contact sites to create antagonist ligands from an immunogenic epitope. mdpi.com
Sequence Inversion Comparing KY@CB thieme-connect.com vs YK@CB thieme-connect.com dipeptides. Induce a chiral inversion in the peptide's folded structure upon binding to a host molecule. nih.gov

Strategies for Modulating Peptide Stability and Bio-reactivity for Research Applications

Linear peptides are often susceptible to rapid degradation by proteases and can exhibit high conformational flexibility, which can be detrimental to their function. csic.es Several strategies exist to modulate the stability and reactivity of peptides built upon a Lys-Tyr-Lys scaffold.

Modulating Stability:

Macrocyclization: Covalently linking different parts of the peptide is a highly effective strategy to increase stability. csic.esnih.gov For sequences containing both lysine and tyrosine, direct side-chain to side-chain cyclization is a powerful approach. thieme-connect.comacs.org For example, a copper-catalyzed reaction can be used to form a bridge between the ε-amino group of lysine and the phenol ring of tyrosine. thieme-connect.comresearchgate.net This constrains the peptide's conformation, making it less recognizable to proteases and often enhancing its binding affinity. researchgate.net

Stapled Peptides: This technique involves introducing two non-natural amino acids with olefin-bearing side chains (e.g., at positions i and i+4 or i+7) and then "stapling" them together using a ring-closing metathesis reaction. nih.gov This stabilizes α-helical secondary structures, enhancing both stability and cell permeability. nih.gov A cooperative stapling method using formaldehyde (B43269) to link nearby lysine and tyrosine residues has also been developed. researchgate.net

N- and C-Terminal Capping: Acetylating the N-terminus and amidating the C-terminus removes the terminal charges, making the peptide more resistant to exopeptidases and mimicking its structure as if it were part of a larger protein. peptide.com

Modulating Bio-reactivity:

Controlling Nucleophilicity: The reactivity of the lysine ε-amino groups and the tyrosine phenol group is crucial for many bioconjugation reactions. This reactivity can be systematically modulated by altering the local electrostatic environment. Introducing positively charged amino acids (like arginine) near a reactive residue can lower its pKa, increasing the concentration of the more reactive deprotonated form at neutral pH and accelerating reactions. nih.gov Conversely, placing negatively charged residues (like aspartic acid) nearby has the opposite effect. nih.gov

Lysine Tyrosylquinone (LTQ) Formation: In certain biological contexts, such as in the active site of lysyl oxidase, a lysine and a tyrosine side chain can be post-translationally cross-linked to form a lysine tyrosylquinone (LTQ) cofactor. nih.govimrpress.comontosight.ai This is an oxidative process that creates a highly stable, covalent intramolecular bond. ontosight.ai Mimicking this process in synthetic peptides could be a strategy to create irreversibly cross-linked structures with unique redox properties. nih.govacs.org

Table 3: Overview of Modification Strategies for Peptides

Strategy Specific Method Effect on Peptide Application
Stability Enhancement Lys-Tyr Side-Chain Cyclization thieme-connect.com Increases proteolytic resistance; constrains conformation. Creating stable peptide ligands for research and therapeutics. researchgate.net
Stability Enhancement Hydrocarbon Stapling nih.gov Stabilizes α-helical structures; improves cell penetration. Developing inhibitors of intracellular protein-protein interactions. nih.gov
Reactivity Modulation Flanking with Charged Residues nih.gov Alters the pKa and nucleophilicity of Lys or Cys residues. Rational design of peptides with controlled kinetics for specific conjugation reactions. nih.gov
Reactivity Modulation Lysine Tyrosylquinone (LTQ) Formation imrpress.com Forms a stable, covalent intramolecular cross-link. Creating redox-active peptide scaffolds or mimicking enzyme active sites. acs.org

Cutting Edge Analytical and Methodological Frameworks in Lysyl Tyrosyl Lysine Acetate Research

High-Resolution Mass Spectrometry for Peptide and Post-Translational Modification Characterization

High-Resolution Mass Spectrometry (HR-MS) is an indispensable tool for the definitive structural characterization of peptides like Lysyl-tyrosyl-lysine. It provides highly accurate mass measurements, enabling the confirmation of elemental composition and the identification of post-translational modifications (PTMs).

Molecular Mass Determination: The primary step in the analysis is the determination of the peptide's monoisotopic mass. For Lysyl-tyrosyl-lysine, the exact mass can be calculated and then compared against the experimentally observed mass with high precision (typically within 5 ppm), confirming the peptide's identity.

Sequence Verification via Tandem MS (MS/MS): To verify the amino acid sequence, the peptide ion is selected and fragmented within the mass spectrometer. This process, known as tandem mass spectrometry (MS/MS), predominantly cleaves the peptide bonds, generating a series of predictable fragment ions. The two main series are b-ions (containing the N-terminus) and y-ions (containing the C-terminus). By analyzing the mass differences between consecutive ions in a series, the amino acid sequence can be unequivocally reconstructed.

Table 1: Theoretical MS/MS Fragmentation Pattern for Lysyl-tyrosyl-lysine

Ion TypeSequenceTheoretical m/z (Monoisotopic)
b₁K129.1022
b₂KY292.1656
y₁K147.1128
y₂YK310.1762

This interactive table displays the expected mass-to-charge ratio (m/z) for the primary singly charged fragment ions, which serve as a fingerprint for sequence confirmation.

Characterization of Post-Translational Modifications (PTMs): HR-MS is exceptionally sensitive for detecting PTMs on the lysine (B10760008) and tyrosine residues. A PTM results in a characteristic mass shift from the unmodified peptide. For instance, acetylation of a lysine residue adds 42.010 Da, whereas trimethylation adds 42.046 Da. The high resolution of modern instruments is capable of distinguishing between these nearly isobaric modifications. nih.gov The location of the modification can be pinpointed by observing which fragment ions in the MS/MS spectrum carry the corresponding mass shift. Lysine reactivity profiling combined with mass spectrometry can be used to probe the interaction interfaces and conformational changes of proteins. dicp.ac.cn

Chromatographic Techniques (e.g., HPLC) for Purity Assessment and Degradation Product Analysis

Chromatographic methods, particularly Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), are the gold standard for assessing the purity of synthetic peptides like Lysyl-tyrosyl-lysine acetate (B1210297) and for monitoring their stability. harvardapparatus.comnih.gov

Purity Assessment: In RP-HPLC, the peptide is dissolved in a polar mobile phase and passed through a column packed with a nonpolar (hydrophobic) stationary phase (e.g., C18). nih.gov A gradient of increasing organic solvent (like acetonitrile) is used to elute the components. The purity of the peptide is determined by integrating the area of its corresponding peak in the chromatogram and expressing it as a percentage of the total area of all detected peaks. almacgroup.com Regulatory guidelines often require a purity level of >95% or >98% for research and pharmaceutical-grade peptides.

Degradation Product Analysis: HPLC is crucial for stability-indicating methods, which are designed to separate the intact peptide from any potential degradation products that may form under stress conditions (e.g., heat, extreme pH, oxidation). nih.gov Degradation can lead to the formation of impurities such as truncated sequences (from peptide bond hydrolysis) or modified side chains (e.g., oxidation of tyrosine). These degradation products typically have different retention times compared to the parent peptide, appearing as new, smaller peaks in the chromatogram. By monitoring the decrease in the main peak area and the increase in impurity peaks over time, the degradation kinetics of the peptide can be established.

Table 2: Example RP-HPLC Parameters for Lysyl-tyrosyl-lysine Acetate Analysis

ParameterCondition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5% to 40% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Column Temperature 30 °C

This interactive table outlines typical starting conditions for an analytical RP-HPLC method for a short peptide. Optimization is generally required for specific applications.

Genetic Code Expansion Technologies for Homogeneous Protein Modification

Genetic Code Expansion (GCE) represents a powerful frontier in protein engineering that allows for the site-specific incorporation of non-canonical amino acids (ncAAs) into proteins within living cells. nih.govaddgene.org This technology could, in principle, be adapted to introduce a tripeptide motif like Lysyl-tyrosyl-lysine into a specific location within a target protein, thereby creating a homogeneously modified protein population that is impossible to achieve with traditional methods. mdpi.com

The core of GCE technology relies on introducing an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) pair into a host organism. ethz.ch This pair must not cross-react with the host's endogenous synthetases or tRNAs. The process involves:

Codon Reassignment: A codon, typically a nonsense or "stop" codon like UAG (amber), is repurposed to encode the ncAA (or, hypothetically, the tripeptide). addgene.org

Orthogonal aaRS/tRNA Pair: The engineered aaRS is evolved to specifically recognize and "charge" the orthogonal tRNA with the desired ncAA or modified substrate.

Site-Directed Mutagenesis: The gene of the target protein is mutated to introduce the reassigned codon (e.g., UAG) at the precise site where the modification is desired.

In Vivo Synthesis: When the host cell's translational machinery encounters the UAG codon in the mRNA, the orthogonal charged tRNA delivers the ncAA, incorporating it into the growing polypeptide chain.

The primary advantage of GCE is the production of proteins with a precisely defined, uniform modification. nih.govnih.gov This overcomes the heterogeneity often seen with enzymatic post-translational modifications, providing researchers with a pure sample to study the specific functional consequences of that single modification. mdpi.com While the direct incorporation of a full tripeptide as a single building block is a significant challenge and not a routine application of GCE, the technology provides the foundational framework for creating proteins with precisely placed, unnatural functionalities.

Pharmacophore Modeling and Computational Drug Design Principles for Peptide-Receptor/Transporter Interactions

Computational methods are vital for understanding how peptides like Lysyl-tyrosyl-lysine interact with biological targets such as receptors or transporters (e.g., the PepT1 transporter). nih.gov Pharmacophore modeling is a key ligand-based drug design approach that distills the essential molecular features of a molecule responsible for its biological activity. unina.itmdpi.com

A pharmacophore model for Lysyl-tyrosyl-lysine would be an abstract 3D representation of its key chemical features, including:

Hydrogen Bond Donors: The primary amine groups of the two lysines, the N-terminal amine, and the hydroxyl group of tyrosine.

Hydrogen Bond Acceptors: The carbonyl groups of the peptide backbone and the hydroxyl group of tyrosine.

Positive Ionizable Features: The ε-amino groups of the lysine side chains, which are protonated at physiological pH.

Aromatic Feature: The phenyl ring of the tyrosine residue.

Table 3: Key Pharmacophoric Features of Lysyl-tyrosyl-lysine

Feature TypeOriginating Group(s)Potential Interaction
Hydrogen Bond DonorN-terminal amine, Lysine ε-amines, Tyrosine -OHInteraction with negatively charged or polar residues (e.g., Asp, Glu) in a binding pocket.
Hydrogen Bond AcceptorPeptide carbonyls, Tyrosine -OHInteraction with polar residues (e.g., Ser, Thr, Asn) in a binding pocket.
Positive IonizableN-terminal amine, Lysine ε-aminesElectrostatic interaction with negatively charged residues (e.g., Asp, Glu) or phosphate (B84403) groups.
AromaticTyrosine phenyl ringπ-π stacking with other aromatic residues (e.g., Phe, Trp) or hydrophobic interactions.

This interactive table summarizes the crucial chemical features of the tripeptide that define its potential interactions with a biological target.

This 3D arrangement of features serves as a template or query. researchgate.net It can be used to screen large virtual databases of compounds to identify other, structurally different molecules that possess the same pharmacophoric features and thus might bind to the same target. nih.gov Furthermore, in computational drug design, this model helps rationalize structure-activity relationships (SAR) and guides the design of peptidomimetics with improved stability or affinity. By docking the peptide into a homology model or crystal structure of a target transporter like PepT1, researchers can predict the binding pose and identify the specific amino acid residues in the transporter that interact with each pharmacophoric feature of the peptide, providing a detailed molecular basis for its recognition and transport. nih.govfrontiersin.org

Q & A

Basic: What experimental protocols are recommended for incorporating Lysyl-Tyrosyl-Lysine (KYK) acetate into receptor phosphorylation studies?

Methodological Answer:
KYK acetate is used as a stabilizing agent in iodination processes for receptor ligands. For example, in studies of insulin-like growth factor 2 receptor (IGF2R) phosphorylation, KYK acetate is combined with Chloramine-T to iodinate IGF-II, followed by purification via Sephadex A25 chromatography and dialysis using Slide-A-Lyzer® cassettes . Key steps include:

  • Iodination Optimization : Adjust Chloramine-T concentration to balance labeling efficiency and ligand integrity.
  • Cell Model Selection : Use high-expression M6P/IGF2R cell lines (e.g., HuH-7 hepatocellular carcinoma) for consistent results.
  • Validation : Confirm receptor binding via competitive assays with unlabeled ligands.

Advanced: How can conflicting data on KYK acetate’s role in IGF2R signaling across cancer models be resolved?

Data Contradiction Analysis:
Discrepancies in phosphorylation outcomes (e.g., in pancreatic Capan-1 vs. hepatocellular HuH-7 cells) may arise from:

  • Receptor Isoform Variants : Alternative splicing or post-translational modifications in IGF2R.
  • Cellular Context : Differences in phosphatase activity or cross-talk with other tyrosine kinase receptors.
    Resolution Strategy :
  • Phosphoproteomic Profiling : Use SILAC (stable isotope labeling by amino acids) to quantify site-specific phosphorylation.
  • Knockdown Controls : CRISPR/Cas9-mediated IGF2R knockout to isolate KYK acetate-specific effects.
  • Cross-Model Validation : Compare results in primary cell cultures and patient-derived xenografts.

Basic: What safety and handling protocols are critical for KYK acetate in laboratory settings?

Methodological Guidelines:

  • PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Waste Management : Segregate chemical waste in designated containers for professional disposal .
  • Solubility Considerations : Prepare stock solutions in PBS (pH 7.4) to avoid precipitation during cell treatments.

Advanced: How can KYK acetate’s solubility and stability be optimized for in vivo pharmacokinetic studies?

Formulation Challenges & Solutions:

  • Co-Solvent Systems : Test combinations of DMSO (<5%) and cyclodextrins to enhance aqueous solubility without cytotoxicity.
  • Nanoencapsulation : Use lipid-based nanoparticles to improve bioavailability and reduce renal clearance.
  • Stability Monitoring : Employ HPLC-MS to track degradation products under physiological conditions (37°C, pH 7.4) .

Basic: What analytical techniques confirm the purity of synthesized KYK acetate?

Characterization Workflow:

HPLC-PDA : Use a C18 column with 0.1% TFA/acetonitrile gradient to assess purity (>95%).

Mass Spectrometry : Confirm molecular weight (M+H⁺ = 439.5 Da) via ESI-MS.

Amino Acid Analysis : Hydrolyze samples (6M HCl, 110°C, 24h) and quantify residues via ion-exchange chromatography .

Advanced: What strategies integrate KYK acetate into targeted drug delivery systems?

Nanocarrier Design:

  • Ligand Conjugation : Covalently link KYK acetate to PEGylated liposomes via NHS ester chemistry for IGF2R-targeted delivery.
  • In Vivo Efficacy Testing : Compare tumor accumulation in xenograft models using near-infrared imaging.
  • Toxicity Screening : Assess hepatorenal toxicity in BALB/c mice at therapeutic doses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.